Cas no 1183575-41-8 (2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide)

2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide 化学的及び物理的性質
名前と識別子
-
- EN300-1107963
- AKOS009998332
- CS-0276764
- 1183575-41-8
- 2-(3-AMINO-1H-PYRAZOL-1-YL)-N,N-DIMETHYLPROPANAMIDE
- 1H-Pyrazole-1-acetamide, 3-amino-N,N,α-trimethyl-
- 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide
-
- インチ: 1S/C8H14N4O/c1-6(8(13)11(2)3)12-5-4-7(9)10-12/h4-6H,1-3H3,(H2,9,10)
- InChIKey: CMFPEHHTVMRCBA-UHFFFAOYSA-N
- SMILES: O=C(C(C)N1C=CC(N)=N1)N(C)C
計算された属性
- 精确分子量: 182.11676108g/mol
- 同位素质量: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.2Ų
- XLogP3: -0.1
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 350.5±22.0 °C(Predicted)
- 酸度系数(pKa): 3.72±0.11(Predicted)
2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107963-0.25g |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 0.25g |
$513.0 | 2023-10-27 | |
Enamine | EN300-1107963-0.1g |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 0.1g |
$490.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347434-500mg |
2-(3-Amino-1h-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 500mg |
¥22215.00 | 2024-08-09 | |
Enamine | EN300-1107963-10g |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 10g |
$2393.0 | 2023-10-27 | |
Enamine | EN300-1107963-1.0g |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 1g |
$857.0 | 2023-06-10 | ||
Enamine | EN300-1107963-2.5g |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 2.5g |
$1089.0 | 2023-10-27 | |
Enamine | EN300-1107963-10.0g |
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 10g |
$3683.0 | 2023-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347434-100mg |
2-(3-Amino-1h-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 100mg |
¥20379.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347434-1g |
2-(3-Amino-1h-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 1g |
¥21590.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347434-50mg |
2-(3-Amino-1h-pyrazol-1-yl)-N,N-dimethylpropanamide |
1183575-41-8 | 95% | 50mg |
¥19407.00 | 2024-08-09 |
2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamideに関する追加情報
Research Brief on 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide (CAS: 1183575-41-8)
In recent years, the compound 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide (CAS: 1183575-41-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its pyrazole core and dimethylpropanamide moiety, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide has been optimized in recent studies to improve yield and purity. Researchers have employed novel catalytic methods and green chemistry principles to streamline the production process. The compound's structural features, including its amino-pyrazole group, make it a versatile scaffold for further chemical modifications, enabling the development of derivatives with enhanced pharmacological properties.
From a biological perspective, 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide has demonstrated notable activity in modulating specific signaling pathways. Recent in vitro and in vivo studies have highlighted its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this compound exhibits selective inhibition of protein kinases, suggesting its utility in targeted cancer therapies.
Further investigations into the compound's mechanism of action have uncovered its ability to interact with cellular receptors and modulate downstream signaling cascades. These findings are particularly relevant for the development of novel therapeutics for autoimmune diseases and metabolic disorders. Preclinical studies have shown that 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide can reduce inflammatory markers in animal models, paving the way for future clinical trials.
In addition to its therapeutic potential, the compound's pharmacokinetic properties have been a focal point of recent research. Studies have evaluated its bioavailability, metabolic stability, and toxicity profiles, providing critical insights for drug development. Advanced computational modeling and high-throughput screening techniques have been employed to predict its behavior in human systems, further validating its suitability as a drug candidate.
Looking ahead, the integration of 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide into combination therapies and personalized medicine approaches holds great promise. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its synergistic effects with existing drugs. The compound's unique chemical structure and biological activity position it as a valuable asset in the ongoing quest for innovative treatments.
In conclusion, 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide (CAS: 1183575-41-8) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted applications, from kinase inhibition to anti-inflammatory effects, underscore its potential to address unmet medical needs. Continued research and development efforts will be essential to fully unlock its therapeutic capabilities and translate laboratory findings into clinical benefits.
1183575-41-8 (2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide) Related Products
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 786617-12-7(AHU-377(Sacubitril))




